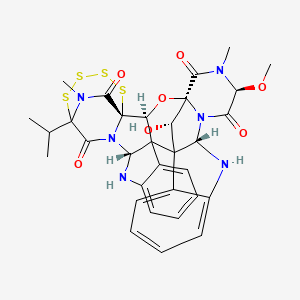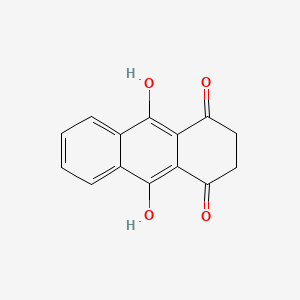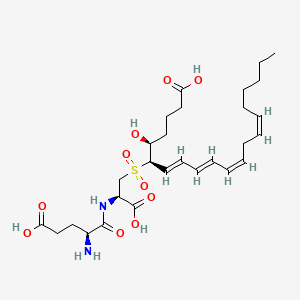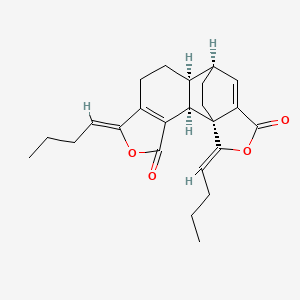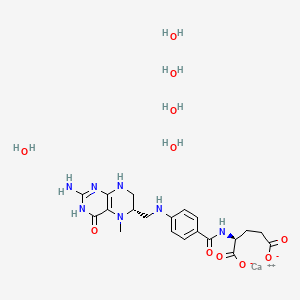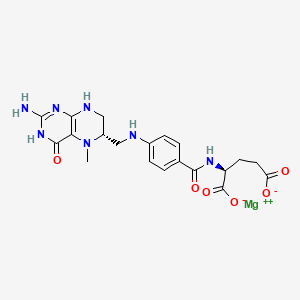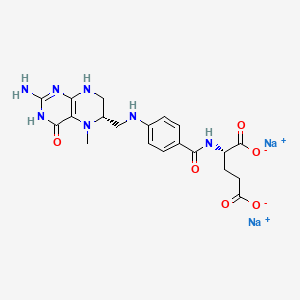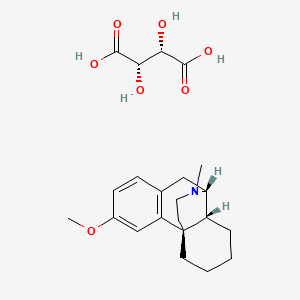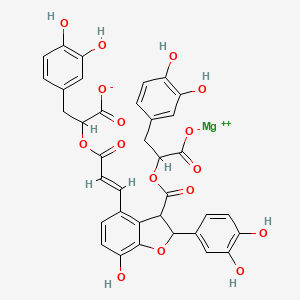
リトスペルマートB
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
科学的研究の応用
Lithospermate B has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing other biologically active compounds. In biology, it is studied for its effects on cellular processes and signaling pathways. In medicine, lithospermate B is investigated for its potential therapeutic effects on conditions such as diabetes, neurodegenerative diseases, and cardiovascular disorders .
作用機序
リトスパーメートBは、様々な分子標的と経路を通じてその効果を発揮します。インスリン感受性と抗炎症反応の調節に重要な役割を果たす、ペルオキシソーム増殖剤活性化受容体ベータ/デルタ(PPARβ/δ)を活性化することが示されています。 さらに、リトスパーメートBは、小胞体ストレスとインフラマソーム形成を抑制し、インスリン抵抗性と炎症に対する有益な効果に貢献しています .
類似の化合物との比較
類似の化合物: リトスパーメートBは、リトスパーメートAやサルビアノール酸Bなど、丹参から得られる他の化合物と類似しています。 これらの化合物は、類似した生物活性を共有していますが、化学構造と特異的な効果は異なります .
独自性: リトスパーメートBを他の類似の化合物から際立たせているのは、複数のシグナル伝達経路を同時に調節するという独特の能力です。 このマルチターゲットアプローチは、治療の可能性を高め、さらなる研究開発に適した化合物となっています .
生化学分析
Biochemical Properties
Lithospermate B plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported that Lithospermate B is a PPARβ/δ agonist in fibroblasts . PPARs heterodimerize with retinoid X receptors (RXRs) and bind to PPAR response elements (PPRE), in the promoter region of their target genes, regulating the transcription of target genes .
Cellular Effects
Lithospermate B has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, Lithospermate B has been shown to improve glucose tolerance in the livers of aging and obese animal models . It also suppresses ER stress- and inflammasome-related signaling molecules induced by aging and obesity .
Molecular Mechanism
Lithospermate B exerts its effects at the molecular level through various mechanisms. It activates PPARβ/δ and improves glucose tolerance in the livers of aging and obese animal models . It also suppresses ER stress- and inflammasome-related signaling molecules induced by aging and obesity .
Temporal Effects in Laboratory Settings
The effects of Lithospermate B change over time in laboratory settings. For instance, the protein levels of ER stress markers including ATF6α, p-PERK, p-IRE, and p-JNK were increased in the aging or obese animal model, but Lithospermate B treatment reduced them .
Dosage Effects in Animal Models
The effects of Lithospermate B vary with different dosages in animal models. For example, orally administered low-dose Lithospermate B was found to alleviate kidney injury in diabetic nephropathy (DN) rats .
Metabolic Pathways
Lithospermate B is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For instance, it has been shown to improve insulin sensitivity and related signaling pathways in the liver .
準備方法
合成経路と反応条件: リトスパーメートBは、丹参からの抽出と精製を含む様々な化学反応によって合成することができます。 一例として、マグネシウム塩を用いて化合物を抽出し精製することで、高純度のリトスパーメートBが得られます .
工業生産方法: リトスパーメートBの工業生産は、通常、丹参の植物材料またはその抽出物からの抽出によって行われます。 このプロセスには、化合物の収量と純度を高めるためにマグネシウム塩を加える工程が含まれます .
化学反応の分析
反応の種類: リトスパーメートBは、酸化、還元、置換反応など、いくつかの種類の化学反応を起こします。 これらの反応は、化合物の構造を修飾し、生物活性を高めるために重要です .
一般的な試薬と条件: リトスパーメートBを含む反応で用いられる一般的な試薬には、酸化剤、還元剤、様々な触媒などがあります。 反応条件には、最適な収量と純度を得るために、制御された温度とpHレベルが含まれることが多いです .
生成される主要な生成物: リトスパーメートBを含む反応から生成される主要な生成物には、生物活性を高めた様々な誘導体が含まれます。 これらの誘導体は、さらなる科学研究や医薬品用途で頻繁に使用されています .
科学研究への応用
リトスパーメートBは、化学、生物学、医学、産業など、幅広い科学研究分野で応用されています。化学分野では、他の生物活性化合物を合成するための前駆体として使用されます。生物学分野では、細胞プロセスとシグナル伝達経路への影響が研究されています。 医学分野では、リトスパーメートBは、糖尿病、神経変性疾患、心血管疾患などの病状に対する潜在的な治療効果について調査されています .
類似化合物との比較
Similar Compounds: Lithospermate B is similar to other compounds derived from Salvia miltiorrhiza, such as lithospermate A and salvianolic acid B. These compounds share similar biological activities but differ in their chemical structures and specific effects .
Uniqueness: What sets lithospermate B apart from its similar compounds is its unique ability to modulate multiple signaling pathways simultaneously. This multi-targeted approach enhances its therapeutic potential and makes it a valuable compound for further research and development .
特性
IUPAC Name |
magnesium;2-[(E)-3-[3-[1-carboxylato-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30O16.Mg/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17;/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48);/q;+2/p-2/b10-5+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUBYMNVOPVATP-OAZHBLANSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)[O-])OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)[O-])O)O.[Mg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CC(C(=O)[O-])OC(=O)/C=C/C2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)[O-])O)O.[Mg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28MgO16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the primary mechanisms of action attributed to MLB?
A1: MLB exhibits its effects through several interconnected mechanisms, primarily:
- Antioxidant Activity: MLB acts as a potent antioxidant, scavenging free radicals like superoxide and peroxynitrite. This activity helps protect cells from oxidative stress, a key factor in various diseases. [, , ]
- Modulation of the Kallikrein-Kinin System: MLB has been shown to increase urinary and renal kallikrein activity. Kallikrein, an enzyme involved in blood pressure regulation, cleaves kininogen to release kinins, which have vasodilatory effects. [, , ]
- Prostaglandin Modulation: MLB influences prostaglandin synthesis. It increases the production of vasodilatory prostaglandins like PGE2 and 6-keto-PGF1α, contributing to improved renal function and blood pressure control. [, , ]
- Anti-inflammatory Effects: MLB exhibits anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6, potentially by modulating signaling pathways like NF-κB. [, , ]
- PPARβ/δ Agonism: MLB has been identified as a PPARβ/δ agonist. This nuclear receptor plays a role in lipid and glucose metabolism, and its activation by MLB may contribute to its anti-diabetic and insulin-sensitizing effects. [, ]
Q2: How does MLB affect renal function?
A2: MLB demonstrates significant renoprotective effects, primarily by:
- Improving Renal Blood Flow: MLB increases renal blood flow, glomerular filtration rate, and renal plasma flow. This improvement is likely mediated by its vasodilatory effects through the kallikrein-kinin system and prostaglandin modulation. [, , , ]
- Reducing Oxidative Stress in the Kidneys: By scavenging free radicals, MLB mitigates oxidative damage in renal tissues, which is crucial for maintaining renal function. [, ]
- Inhibiting Renal Fibrosis: MLB has shown potential in inhibiting the accumulation of extracellular matrix proteins in the kidneys, a hallmark of progressive renal diseases. []
Q3: What are the potential cardiovascular benefits of MLB?
A3: MLB exhibits various cardioprotective effects, including:
- Blood Pressure Reduction: MLB demonstrates a blood pressure-lowering effect, potentially mediated by its influence on the kallikrein-kinin system, prostaglandin synthesis, and its vasodilatory properties. [, , ]
- Endothelial Protection: MLB can protect endothelial cells from damage caused by hypoxia and hyperlipidemia, contributing to improved vascular function. [, ]
- Anti-Apoptotic Effects in Cardiac Cells: MLB has shown the ability to reduce apoptosis in cardiac cells, potentially by protecting against oxidative stress and mitochondrial dysfunction. []
Q4: How does MLB interact with the NADPH oxidase pathway?
A4: MLB has been shown to inhibit the activity of NADPH oxidase, a key enzyme responsible for generating reactive oxygen species (ROS). This inhibition leads to a reduction in oxidative stress and downstream inflammatory responses. [, ]
Q5: What is the molecular formula and weight of MLB?
A5: The molecular formula of MLB is C30H26MgO14, and its molecular weight is 646.7 g/mol. [, ]
Q6: Are there any specific structural features of MLB that contribute to its activity?
A6: Yes, the presence of dihydroxyl groups and double bonds within the MLB structure are believed to be essential for its antioxidant and peroxynitrite scavenging activities. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
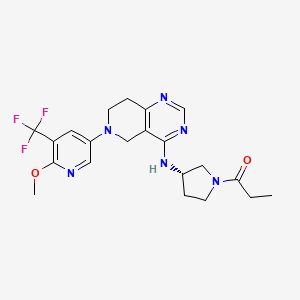
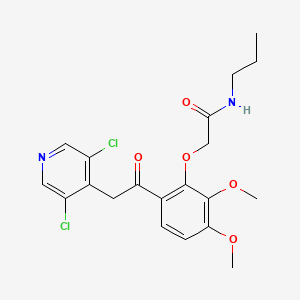
![[(1R,2R,4R,6R,8S,9E,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (Z)-2-methylbut-2-enoate](/img/structure/B608523.png)
